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Compound of Interest

Compound Name: PHI-27 (porcine)

Cat. No.: B1591597 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of the

peptide hormone PHI-27 and its related peptides. PHI-27, a 27-amino acid peptide, belongs to

the secretin-glucagon family of peptides and shares significant sequence homology with

Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide

(PACAP).[1] This structural similarity underlies their shared ability to interact with high-affinity

receptors, primarily the VPAC1 and VPAC2 receptors, and trigger downstream signaling

pathways. Understanding the SAR of PHI-27 and its analogs is crucial for the development of

novel therapeutic agents with enhanced potency, selectivity, and metabolic stability.

Quantitative Comparison of Peptide Activity
The biological activity of PHI-27 and its analogs is typically assessed through receptor binding

assays and functional assays measuring downstream signaling events, such as cyclic AMP

(cAMP) accumulation. The following tables summarize key quantitative data from studies on

PHI-27 and related peptides, providing a basis for understanding the structural determinants of

their activity.

Table 1: Amino Acid Sequences of PHI-27 and Related Peptides
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Peptide Sequence

Porcine PHI-27
H-A-D-G-V-F-T-S-D-F-S-R-L-L-G-Q-L-S-A-K-K-

Y-L-E-S-L-I-NH₂[1]

Human PHM-27
H-A-D-G-V-F-T-S-D-F-S-K-L-L-G-Q-L-S-A-K-K-

Y-L-E-S-L-M-NH₂

Human VIP
H-S-D-A-V-F-T-D-N-Y-T-R-L-R-K-Q-M-A-V-K-K-

Y-L-N-S-I-L-N-NH₂

PACAP-27
H-S-D-G-I-F-T-D-S-Y-S-R-Y-R-K-Q-M-A-V-K-K-

Y-L-A-A-V-L-NH₂

Table 2: Comparative Receptor Binding Affinities and Functional Potencies

Data presented here is a synthesis from multiple sources focusing on VIP and PACAP analogs

due to the limited availability of comprehensive SAR studies on a wide range of PHI-27

analogs. The trends observed for VIP and PACAP are expected to be largely applicable to PHI-

27 due to their high sequence and structural homology.
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Peptide/Ana
log

Modificatio
n

Receptor
Target

Binding
Affinity (Ki,
nM)

Functional
Potency
(EC50, nM)
for cAMP
Production

Reference

PHI-27 -
VIP

Receptors
- - [2]

VIP -
VPAC1/VPAC

2
Potent Potent [3]

[Arg¹⁵,²⁰,²¹]-

VIP(1-23)

C-terminal

truncation

and

substitution

VIP

Receptors

22-fold higher

than VIP(1-

23)

1.6-fold more

potent than

VIP(1-23)

[4]

Ac-[D-

Cys⁶,D-

Cys¹¹,Lys¹²,Nl

e¹⁷,Val²⁶,Thr²⁸

]-VIP

N-terminal

cyclic analog

VIP

Receptors
Full agonist

~10-fold less

potent than

VIP

VIP(6-28)-

PACAP(28-

38)

Chimeric

peptide

VIP

Receptors
1 µM

Antagonist

activity

[4-Cl-D-

Phe⁶,Leu¹⁷]VI

P

N-terminal

modification

VIP

Receptors

Lower affinity

than VIP

Antagonist

activity

Key Structure-Activity Relationship Insights:

N-Terminal Region: The N-terminal region is critical for receptor activation. Modifications in

this region can convert an agonist into an antagonist.

C-Terminal Region: The C-terminus is important for receptor binding affinity. Truncations at

the C-terminus generally lead to a decrease in binding affinity. However, specific

substitutions, such as with Arginine, can enhance binding.
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Amphipathic α-helix: The formation of an amphipathic α-helical structure is believed to be

important for receptor interaction and activation.

Cyclization: Introduction of cyclic structures, for instance through disulfide bridges, can

increase metabolic stability and duration of action, although it may slightly reduce potency.

Chimeric Peptides: Combining fragments of related peptides, such as VIP and PACAP, can

lead to analogs with novel properties, including antagonistic activity.

Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of peptide

activity. Below are protocols for key experiments cited in the evaluation of PHI-27 and related

peptides.

Radioligand Receptor Binding Assay
This assay measures the affinity of a peptide for its receptor by competing with a radiolabeled

ligand.

Methodology:

Membrane Preparation: Membranes expressing the target receptor (e.g., from cells

overexpressing VPAC1 or VPAC2) are prepared by homogenization and centrifugation.

Incubation: A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-VIP) is incubated with the

receptor-containing membranes in the presence of varying concentrations of the unlabeled

competitor peptide (PHI-27 or its analogs).

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is

measured using a gamma counter.

Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated

using the Cheng-Prusoff equation.
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cAMP Accumulation Assay
This functional assay measures the ability of a peptide to stimulate the production of the

second messenger cyclic AMP (cAMP) upon receptor activation.

Methodology:

Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO-K1 cells with VPAC1

or VPAC2) are cultured to sub-confluence in 96-well plates.

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to

prevent the degradation of cAMP.

Stimulation: Cells are then stimulated with varying concentrations of the test peptide (PHI-27

or its analogs) for a defined period.

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is

determined using a competitive immunoassay, often employing a fluorescent or luminescent

reporter system.

Data Analysis: The concentration of the peptide that produces 50% of the maximal response

(EC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows
The interaction of PHI-27 with its receptors initiates a cascade of intracellular events. The

following diagrams illustrate the primary signaling pathway and a typical experimental workflow

for characterizing PHI-27 analogs.
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Caption: PHI-27 signaling pathway via VPAC receptors.
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Caption: Workflow for SAR studies of PHI-27 analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1591597?utm_src=pdf-body-img
https://www.benchchem.com/product/b1591597?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new
member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Interaction of thymic peptide thymosin alpha 1 with VIP receptors in rat intestinal epithelial
cells: comparison with PHI and secretin - PubMed [pubmed.ncbi.nlm.nih.gov]

3. A chimeric VIP-PACAP analogue but not VIP pseudopeptides function as VIP receptor
antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

4. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-
Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and
Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Structure-Activity Relationship of PHI-27 and Related
Peptides: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591597#structure-activity-relationship-of-phi-27-
and-related-peptides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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